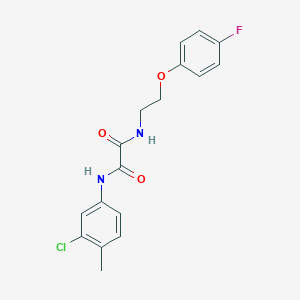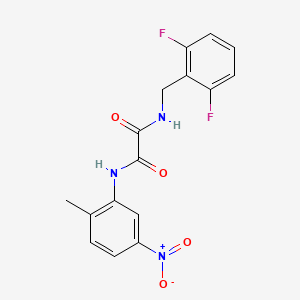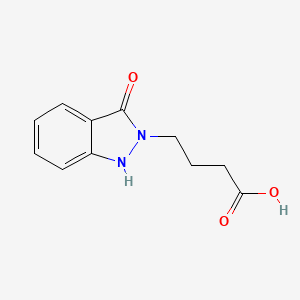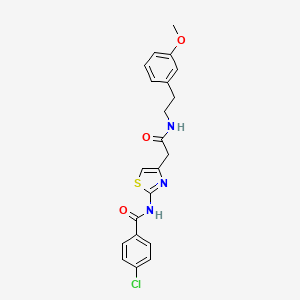
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, also known as CMPO-FPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Antibacterial Activity
The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide involves the reaction of precursors under Hantzsch thiazole synthesis conditions . Researchers have explored its antibacterial potential against pathogens such as Staphylococcus aureus and Chromobacterium violaceum. Understanding its mode of action and efficacy could contribute to novel antimicrobial strategies.
Thiazole Chemistry and Drug Development
Thiazole scaffolds play a crucial role in drug discovery. Many drugs, including antiretrovirals, antifungals, and antineoplastics, contain thiazole moieties. Investigating the pharmacological properties of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide may reveal new avenues for drug development .
HIV Infection Treatment
Thiazole-based compounds have shown promise in treating HIV infections. By studying the interactions of this compound with viral targets, researchers can explore its potential as an antiretroviral agent .
Cancer Therapeutics
Thiazoles have been linked to cancer treatment. For instance, Darbufelone, a thiazole derivative, inhibits lung cancer cell growth. Investigating the effects of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide on cancer cells could provide valuable insights .
Antioxidant Properties
Chlorine substitution in low molecular weight compounds can alter their biological activity. Researchers may explore the antioxidant potential of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, considering its chlorine content .
1,2,4-Triazole Synthesis
While not directly related to N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, understanding its synthesis pathways can contribute to broader knowledge. For instance, 1,2,4-triazole-containing scaffolds have pharmacological significance, and researchers continually explore novel strategies for their synthesis .
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3/c1-11-2-5-13(10-15(11)18)21-17(23)16(22)20-8-9-24-14-6-3-12(19)4-7-14/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKJSMEFNQVES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)

![(E)-4-(Dimethylamino)-N-[2-(1H-imidazol-2-yl)propyl]but-2-enamide](/img/structure/B2381832.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2381833.png)




![1-phenyl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2381845.png)
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2381846.png)
![5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2381848.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2381850.png)